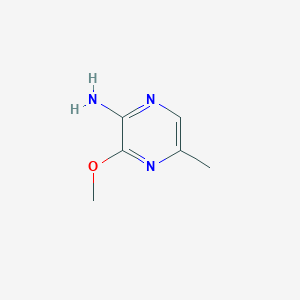

3-Methoxy-5-methylpyrazin-2-amine

Description

Properties

IUPAC Name |

3-methoxy-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQNPTQRAGJGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443624 | |

| Record name | 3-Methoxy-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-87-9 | |

| Record name | 3-Methoxy-5-methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89464-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methyl-2-pyrazinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-5-methylpyrazin-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Methoxy-5-methylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound (CAS No: 89464-87-9). As a substituted pyrazine, this heterocyclic compound serves as a valuable intermediate in the development of complex chemical entities within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to support ongoing research and development efforts.

Introduction and Significance

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for a wide range of biological targets. This compound belongs to this important class of N-heterocycles and is distinguished by its specific substitution pattern, which offers multiple vectors for synthetic elaboration.[3] This compound is a key building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents for neurological and cardiovascular disorders, as well as in the formulation of modern pesticides and herbicides.[4] Understanding its core chemical properties is therefore essential for its effective utilization in these fields.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not broadly published, a combination of data from chemical databases and properties of structurally analogous compounds provides a reliable profile.

Core Identifiers and Properties

The fundamental identifiers and computed properties for this compound are summarized in the table below. These values are critical for substance registration, safety assessment, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 89464-87-9 | PubChem[5] |

| Molecular Formula | C₆H₉N₃O | PubChem[5] |

| Molecular Weight | 139.16 g/mol | PubChem[5] |

| Canonical SMILES | CC1=CN=C(C(=N1)OC)N | PubChem[5] |

| InChIKey | NIQNPTQRAGJGPS-UHFFFAOYSA-N | PubChem[5] |

| Computed LogP | 0.1 | PubChem[5] |

| Hydrogen Bond Donors | 1 (from the amine group) | PubChem[5] |

| Hydrogen Bond Acceptors | 3 (from the nitrogen and oxygen atoms) | PubChem[5] |

| Polar Surface Area | 61 Ų | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Physical State and Solubility

Based on the properties of similar substituted pyrazines, such as 2-methoxy-6-methylpyrazine, this compound is expected to be a solid at room temperature.[6] It is predicted to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[6] This solubility profile is typical for small, moderately polar organic molecules and is a key consideration for selecting appropriate reaction and purification solvents.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, as detailed in U.S. Patent 5,998,618.[7] This synthetic route provides a reliable and scalable method for obtaining the target compound. The causality behind the chosen reagents and conditions lies in the controlled transformation of functional groups on the pyrazine core.

Synthetic Workflow

The synthesis begins with the bromination of an oxopyrazin-ylamine precursor, followed by a nucleophilic substitution with methoxide, and a final reduction step.

Step-by-Step Synthesis Protocol

-

Methoxylation of the Brominated Intermediate:

-

Rationale: This step replaces the bromo group with a methoxy group via a nucleophilic aromatic substitution reaction. The use of sodium methoxide provides a strong nucleophile, and methanol serves as both the reagent source and the solvent.

-

Procedure: Under an inert argon atmosphere, 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (16.8 mmol) is dissolved in methanol (50 ml). A solution of sodium methoxide (19.2 mmol) is added dropwise at 20°C. The mixture is then heated to 62°C and stirred for 2 hours. The solvent is removed by distillation to yield 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine.[7]

-

-

Reduction of the N-oxide:

-

Rationale: The final step involves the reduction of the pyrazine N-oxide to the corresponding pyrazine. Catalytic hydrogenation is a standard and efficient method for this transformation. Platinum on carbon (Pt/C) is an effective catalyst for this type of reduction.

-

Procedure: 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine (6.44 mmol) and 5% Pt/C (0.19 g) are charged into an autoclave with methanol (50 ml). The autoclave is flushed with argon, and a hydrogen pressure of 10 bar is applied. The reaction is heated to 130°C for 5 hours. After cooling and flushing with argon, the catalyst is filtered off, and the solvent is removed by distillation to yield the final product, this compound.[7]

-

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While a full experimental dataset for this compound is not publicly available, standard analytical techniques for structurally related compounds provide a strong framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound and data from similar compounds, the following signals can be predicted.[2][8]

-

¹H NMR (predicted):

-

A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.

-

A broad singlet for the amine protons (-NH₂) around δ 5.0-6.0 ppm, which may exchange with D₂O.

-

A singlet for the aromatic proton on the pyrazine ring around δ 7.5-7.8 ppm.

-

The ¹H NMR spectrum for the precursor, 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine, has been reported as (DMSO-d₆, 400 MHz) δ: 2.10 (s, 3H), 3.96 (s, 3H), 6.50 (s, 2H), 7.66 (s, 1H).[7]

-

-

¹³C NMR (predicted):

-

A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.

-

A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

-

Aromatic carbons of the pyrazine ring between δ 120-160 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion Peak (M⁺): m/z = 139.0746 (for C₆H₉N₃O).

-

Fragmentation: Common fragmentation pathways for pyrazines involve the loss of small neutral molecules like HCN or radicals from the alkyl substituents.

Recommended Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase method would be suitable for this compound.

HPLC Protocol Details:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1][9]

-

Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Formic Acid is recommended. The formic acid helps to protonate the basic nitrogens, leading to better peak shape.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength between 270 nm and 280 nm, where the pyrazine ring is expected to have strong absorbance.[1]

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

-

Applications and Future Directions

Substituted pyrazines are integral to modern drug discovery programs.[1][10] this compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic value. The amine group can be readily functionalized, for example, through acylation or reductive amination, while the pyrazine ring itself can undergo further substitution reactions. Its role as an intermediate for pterine-6-carboxyaldehyde highlights its importance in the synthesis of biologically relevant scaffolds.[7] The continued exploration of derivatives of this compound may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Recommended Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[4]

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal and agricultural chemistry. This guide has provided a detailed overview of its chemical properties, a validated synthetic route, and robust analytical methodologies for its characterization. By leveraging this technical information, researchers and developers can confidently and effectively utilize this compound in their synthetic and discovery programs, paving the way for future innovations.

References

- Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. (1999).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. [Link]

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2014).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- MATERIAL SAFETY DATA SHEET - M&U International. (n.d.).

- 3-Methoxy-5-methyl-2-pyrazinamine. (n.d.). PubChem. [Link]

- Safety Data Sheet - Advanced Biotech. (2025). Advanced Biotech. [Link]

- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. [Link]

- 5-Methoxy-3-methylpyrazin-2-amine. (n.d.). PubChem. [Link]

- Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry. [Link]

- methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. (n.d.). The Good Scents Company. [Link]

- 2-Methoxy-3-isopropyl-5-methylpyrazine. (n.d.). PubChem. [Link]

- 5-Methylpyrazin-2-amine. (n.d.). PubChem. [Link]

- 2-methoxy-3-methyl pyrazine. (n.d.). The Good Scents Company. [Link]

- 2-methoxy-5-methyl pyrazine. (n.d.). The Good Scents Company. [Link]

- 2-Methoxy-3-methylpyrazine. (n.d.). PubChem. [Link]

- 5-Methylpyrazin-2-amine. (n.d.). PubChem. [Link]

- 5-Methoxypyrazin-2-amine. (n.d.). PubChem. [Link]

Sources

- 1. Pyrazine | SIELC Technologies [sielc.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methoxy-2,5-dimethylpyrazine [webbook.nist.gov]

- 4. This compound [myskinrecipes.com]

- 5. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 2882-21-5: 2-Methoxy-6-methylpyrazine | CymitQuimica [cymitquimica.com]

- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Methoxy-5-methylpyrazin-2-amine (CAS: 89464-87-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, particularly those containing the pyrazine scaffold, are of paramount importance in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of bioactive molecules.[1] 3-Methoxy-5-methylpyrazin-2-amine, a substituted aminopyrazine, serves as a critical and versatile building block in organic synthesis. Its strategic placement of amine, methoxy, and methyl groups on the pyrazine core allows for multi-faceted chemical transformations, making it a valuable intermediate. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, chemical reactivity, and applications, with a focus on empowering researchers to effectively utilize this compound in their discovery and development workflows.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties and hazards is critical for its effective and safe utilization in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized below, based on aggregated data from chemical databases and supplier information.[2]

| Property | Value | Source(s) |

| CAS Number | 89464-87-9 | [2] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 75 - 76.5 °C | [3] |

| Appearance | White to light-colored solid | [1][4] |

| InChIKey | NIQNPTQRAGJGPS-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CN=C(C(=N1)OC)N | [2] |

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents specific hazards that necessitate careful handling.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.

-

Response: If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage conditions are at room temperature, away from light, and under an inert atmosphere.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Synthesis and Purification

The preparation of this compound can be reliably achieved through a multi-step synthetic sequence. The following protocol is adapted from established patent literature, providing a high-yield pathway for laboratory-scale synthesis.[3]

Synthetic Workflow

The synthesis proceeds via a two-step transformation from a brominated pyrazine N-oxide intermediate. First, a nucleophilic aromatic substitution replaces the bromine with a methoxy group. Second, the N-oxide is reduced to the corresponding pyrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Preparation of 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine [3]

-

Under an inert argon atmosphere, charge a flask with 3-bromo-5-methyl-1-oxypyrazin-2-ylamine (1.0 eq) and methanol.

-

At room temperature (20 °C), add a solution of sodium methoxide (approx. 1.1 eq) in methanol dropwise over 15 minutes.

-

Heat the mixture to reflux (approx. 62-70 °C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent by distillation under reduced pressure.

-

The resulting crude product can be purified by extraction (e.g., with n-butanol) or used directly in the next step if of sufficient purity.

Causality Insight: The use of sodium methoxide in methanol provides both the nucleophile (methoxide) and a suitable solvent. The inert atmosphere prevents unwanted side reactions. Refluxing provides the necessary activation energy for the nucleophilic substitution to occur efficiently on the electron-deficient pyrazine ring.

Step 2: Preparation of this compound [3]

-

Charge a high-pressure autoclave with 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine (1.0 eq), methanol as the solvent, and 5% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight).

-

Flush the autoclave three times with argon to ensure an inert atmosphere.

-

Pressurize the autoclave with hydrogen gas to 10 bar.

-

Heat the reaction mixture to 130 °C and maintain stirring for 5 hours.

-

After the reaction period, cool the autoclave to room temperature (20 °C) and carefully vent the hydrogen pressure.

-

Flush the autoclave with argon.

-

Filter the reaction mixture to remove the Pt/C catalyst, washing the catalyst with a small amount of methanol.

-

Combine the filtrate and washings, and remove the solvent completely by distillation under reduced pressure to yield the final product, this compound.

Causality Insight: Catalytic hydrogenation is a standard and effective method for the reduction of N-oxides. Platinum on carbon is a robust and highly active catalyst for this transformation. The use of a high-pressure autoclave and elevated temperature is necessary to achieve a reasonable reaction rate for the hydrogenation.

Analytical Characterization

Unambiguous characterization of the final compound is essential for its use in further research. While a complete set of publicly available experimental spectra is limited, a combination of reported data and predictions based on structurally similar compounds provides a robust framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

¹H NMR: The proton NMR spectrum provides direct evidence of the structure. The experimental data reported in the synthesis patent is as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Source |

| -NH₂ | 5.90 | s (broad) | DMSO-d₆ | [3] |

| Ring-H (C6-H) | 7.33 | s | DMSO-d₆ | [3] |

| -OCH₃ | 3.87 | s | DMSO-d₆ | [3] |

| -CH₃ | 2.20 | s | DMSO-d₆ | [3] |

Interpretive Insight: The singlet at 7.33 ppm is characteristic of the lone proton on the pyrazine ring. The singlets for the methoxy and methyl groups are in their expected regions. The broad singlet for the amine protons is typical due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR: No experimental ¹³C NMR spectrum is readily available. However, based on data from similar methoxypyrazines and general principles of carbon NMR, the following chemical shifts can be predicted.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-NH₂) | 150 - 155 | Attached to two electronegative nitrogens. |

| C3 (C-OCH₃) | 158 - 163 | Attached to nitrogen and highly electronegative oxygen. |

| C5 (C-CH₃) | 145 - 150 | Substituted carbon on the pyrazine ring. |

| C6 (CH) | 128 - 133 | The only protonated ring carbon. |

| -OCH₃ | 53 - 57 | Typical range for an aromatic methoxy carbon. |

| -CH₃ | 20 - 23 | Typical range for a methyl group on an aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For the molecular formula C₆H₉N₃O, the expected monoisotopic mass is 139.0746 Da.[2] In an ESI-MS experiment, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 139.07.

-

Predicted Fragmentation: While no experimental spectrum is published, fragmentation of aminopyrazines typically involves the loss of small neutral molecules. Key expected fragments for this compound would arise from:

-

Loss of a methyl radical from the methoxy group ([M-15]⁺).

-

Loss of formaldehyde (CH₂O) from the methoxy group ([M-30]⁺).

-

Cleavage of the pyrazine ring, a characteristic fragmentation pathway for such heterocycles.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

N-H Stretching: Expect two medium-to-sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₃ and -OCH₃) will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of bands between 1400-1600 cm⁻¹ will be present, characteristic of the pyrazine ring system.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.[8]

Quality Control by High-Performance Liquid Chromatography (HPLC)

A standard protocol for assessing the purity of the synthesized material.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid (for improved peak shape).

-

Start with 5-10% ACN, ramp to 95% ACN over 10-15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the pyrazine chromophore absorbs, typically around 254 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition or methanol.

Self-Validating System: This method allows for the separation of the target compound from potential starting materials, intermediates, and byproducts. The purity can be calculated from the relative peak area of the main product peak. Coupling this system to a mass spectrometer (LC-MS) would provide simultaneous purity assessment and mass confirmation.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, particularly the primary amine.

Reactivity Profile

-

Amine Group: The 2-amino group is nucleophilic and can undergo a variety of reactions common to aromatic amines, such as acylation, alkylation, and diazotization. Its most significant application is in condensation reactions.

-

Pyrazine Ring: The pyrazine ring is electron-deficient, which influences the reactivity of its substituents. This property is key in its role as a precursor in the synthesis of fused heterocyclic systems.

Key Application: Pteridine Synthesis

A primary and well-documented application of 2-aminopyrazine derivatives is in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines).[3] Pteridines are a class of bicyclic heterocycles that are core structures in many biologically important molecules, including folic acid and biopterin.

The synthesis is typically achieved through a condensation reaction between the 2-aminopyrazine and a 1,2-dicarbonyl compound, a reaction known as the Isay reaction.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]

- 4. doronscientific.com [doronscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides [jstage.jst.go.jp]

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-5-methylpyrazin-2-amine

This guide provides a comprehensive technical overview of the synthesis of 3-Methoxy-5-methylpyrazin-2-amine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, medicinal chemists, and process development scientists, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will explore a robust and well-documented synthetic pathway, analyze the critical reaction parameters, and discuss the chemical principles that ensure a successful outcome.

Significance and Strategic Importance

This compound is a highly functionalized heterocyclic compound. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs.[1][2] The specific substitution pattern of this compound—an amine at C2, a methoxy group at C3, and a methyl group at C5—offers multiple points for further chemical elaboration, making it a versatile building block for creating diverse molecular libraries. Its structural motifs are often incorporated into molecules designed to interact with specific biological receptors, thereby enhancing therapeutic efficacy.[1][2] Consequently, a reliable and scalable synthesis of this intermediate is of significant interest to the drug discovery and development community.

Primary Synthetic Strategy: A Multi-Step Approach from a Halogenated Precursor

A widely adopted and effective strategy for the synthesis of this compound involves a two-step process commencing from a brominated pyrazine N-oxide intermediate. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields achieved in each step.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow.

Synthesis of the Key Intermediate: 3-bromo-5-methyl-1-oxopyrazin-2-ylamine

The synthesis of the target molecule typically begins with the preparation of the key intermediate, 3-bromo-5-methyl-1-oxopyrazin-2-ylamine. A common route to this precursor involves the bromination of 5-methylpyrazin-2-amine to yield 2-amino-3-bromo-5-methylpyrazine, followed by N-oxidation.

A representative procedure for the bromination of 5-methylpyrazin-2-amine involves reacting it with bromine in a suitable solvent like dichloromethane, often in the presence of a base such as pyridine to neutralize the HBr byproduct.[3] This electrophilic aromatic substitution is directed to the C3 position by the activating amino group.

Subsequent N-oxidation of the brominated pyrazine can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, to yield the desired 3-bromo-5-methyl-1-oxopyrazin-2-ylamine.

Step 1: Nucleophilic Aromatic Substitution (Methoxylation)

The first key transformation is the displacement of the bromine atom with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Methoxylation via Nucleophilic Aromatic Substitution.

Mechanistic Rationale: The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing N-oxide functionality. This electronic landscape makes the ring susceptible to attack by nucleophiles. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the bromine, which is a good leaving group. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species where the charge is delocalized over the pyrazine ring and stabilized by the N-oxide.[4][5] Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the methoxylated product. The presence of the N-oxide group activates the ring towards this substitution, making the reaction proceed under relatively mild conditions. Studies on substituted pyrazine N-oxides have shown that nucleophilic attack often occurs at the carbon alpha to the N-oxide function.[6]

Step 2: Catalytic Hydrogenation (N-Oxide Reduction)

The final step is the deoxygenation of the N-oxide to afford the target this compound. This is typically achieved through catalytic hydrogenation.

Caption: N-Oxide reduction via catalytic hydrogenation.

Mechanistic Rationale: Catalytic hydrogenation is a standard and efficient method for the reduction of heteroaromatic N-oxides. In this process, the N-oxide intermediate and a catalyst, typically platinum on a carbon support (Pt/C), are exposed to hydrogen gas under pressure. The platinum catalyst facilitates the cleavage of the N-O bond and the subsequent addition of hydrogen atoms. Platinum is a highly effective catalyst for this transformation due to its ability to adsorb both the hydrogen gas and the N-oxide substrate onto its surface, thereby lowering the activation energy of the reaction.[7] The use of a carbon support provides a high surface area for the platinum nanoparticles, enhancing catalytic activity and allowing for easy recovery of the catalyst after the reaction.[8]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and are provided for illustrative purposes. Researchers should conduct their own risk assessments and optimizations.

Protocol for the Synthesis of 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine

-

Reaction Setup: To a flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), add 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (1.0 eq) and methanol.

-

Reagent Addition: At room temperature, add a solution of sodium methoxide (1.1-1.2 eq) in methanol dropwise over a period of 15-30 minutes.

-

Reaction: Heat the mixture to reflux (approximately 62-70°C) and maintain for 2-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by extraction with a suitable organic solvent (e.g., n-butanol) followed by crystallization or chromatography to yield 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine.

Protocol for the Synthesis of this compound

-

Reaction Setup: In a high-pressure autoclave, charge 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine (1.0 eq), methanol as the solvent, and 5% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight of the starting material).

-

Hydrogenation: Seal the autoclave, flush with an inert gas (e.g., argon or nitrogen), and then pressurize with hydrogen gas to the desired pressure (e.g., 10 bar).

-

Reaction: Heat the mixture to a specified temperature (e.g., 130°C) with vigorous stirring for several hours (e.g., 5 hours), monitoring for hydrogen uptake.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Flush the system with an inert gas. Filter the reaction mixture to remove the Pt/C catalyst, washing the catalyst with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the described synthetic route.

| Step | Key Reagents | Solvent | Temperature | Time | Yield |

| Methoxylation | Sodium methoxide | Methanol | 62-70°C | 2-4 h | 90-99% |

| Hydrogenation | H₂, 5% Pt/C | Methanol | 130°C | 5 h | ~95% |

Yields are based on reported procedures and may vary depending on scale and specific conditions.

Alternative Synthetic Considerations

While the N-oxide route is highly effective, other synthetic strategies for accessing 2-amino-3-alkoxypyrazines exist. One common alternative involves the direct nucleophilic substitution of a 2-amino-3-halopyrazine with an alkoxide. For example, reacting 2-amino-3-chloro-5-methylpyrazine with sodium methoxide at elevated temperatures can also yield the target molecule. However, this direct approach often requires more forcing conditions (e.g., higher temperatures and longer reaction times) compared to the N-oxide activated pathway. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and process safety considerations.

Conclusion

The synthesis of this compound via the N-oxide intermediate pathway represents a robust, high-yielding, and reliable method for accessing this valuable chemical building block. A thorough understanding of the underlying reaction mechanisms, particularly the principles of nucleophilic aromatic substitution on an activated pyrazine ring and the catalytic reduction of N-oxides, is crucial for successful execution and optimization. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the fields of medicinal and process chemistry to confidently produce this important intermediate for their drug discovery and development programs.

References

- This compound. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health.

- Research on Platinum Nanoparticle Catalysts a Step Toward Reduced Nitrogen-Oxide Emissions in Vehicles. (2014, December 19).

- Sako, M., et al. (1989). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1, 1909-1914. [Link]

- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (n.d.). Semantic Scholar.

- 3-Methoxy-5-methyl-2-pyrazinamine. (n.d.). PubChem.

- Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. (n.d.). ChemRxiv.

- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.). National Institutes of Health.

- This compound. (2023, February 26). Doron Scientific. [Link]

- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.).

- Synthesis of Platinum Nanocrystals Dispersed on Nitrogen-Doped Hierarchically Porous Carbon with Enhanced Oxygen Reduction Reaction Activity and Durability. (2023, January 21).

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Research on Platinum Nanoparticle Catalysts a Step Toward Reduced Nitrogen-Oxide Emissions in Vehicles | BNL Newsroom [bnl.gov]

- 8. Synthesis of Platinum Nanocrystals Dispersed on Nitrogen-Doped Hierarchically Porous Carbon with Enhanced Oxygen Reduction Reaction Activity and Durability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methoxy-5-methylpyrazin-2-amine: A Key Intermediate in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Methoxy-5-methylpyrazin-2-amine (CAS No. 89464-87-9). As a substituted aminopyrazine, this molecule represents a critical building block in medicinal chemistry, leveraging the privileged pyrazine scaffold to access novel therapeutic agents. This document details its physicochemical properties, provides a validated, step-by-step synthesis protocol derived from established patent literature, and outlines a complete workflow for its analytical characterization. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced heterocyclic intermediates.

The Significance of Pyrazine Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen-containing rings being particularly prominent. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding interactions make it a highly sought-after motif in the design of bioactive molecules. Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making intermediates like this compound invaluable to the drug discovery process.

Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

This compound is an asymmetrically substituted pyrazine. Its structure features three key functional groups that dictate its reactivity and utility: an electron-donating amino group (-NH₂) at position 2, an electron-donating methoxy group (-OCH₃) at position 3, and a weakly activating methyl group (-CH₃) at position 5.

Caption: 2D Structure of this compound.

Electronic Properties

The pyrazine ring is inherently electron-deficient compared to benzene due to the presence of two electronegative nitrogen atoms. However, the substituents on this particular molecule significantly modulate its electronic character. The potent electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups via resonance increase the electron density of the pyrazine ring, particularly at the carbon atoms. This activation influences the molecule's reactivity, making the amino group a potent nucleophile and influencing the regioselectivity of further chemical transformations.

Physicochemical Data

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 89464-87-9 | [2] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 75–76.5 °C | [3] |

| SMILES | CC1=CN=C(C(=N1)OC)N | [2] |

| InChIKey | NIQNPTQRAGJGPS-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

A robust and scalable synthesis is paramount for any intermediate intended for drug development. A validated process for preparing this compound is detailed in U.S. Patent 5,998,618 A, which proceeds via the hydrogenation of an N-oxide precursor.[3] This method is advantageous due to its high yield and purity of the final product.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Detailed Protocol: Hydrogenation of N-Oxide Precursor

This protocol is adapted from the procedure described by Botta, M., et al.[3] It is a two-step process starting from 3-bromo-5-methyl-1-oxopyrazin-2-ylamine.

Step 1: Synthesis of 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine (Intermediate)

-

Reactor Setup: Charge a suitable reaction vessel with 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (1.0 eq) and methanol (approx. 14 mL per gram of starting material) under an inert argon atmosphere.

-

Reagent Addition: At ambient temperature (20°C), add a solution of sodium methoxide (approx. 1.14 eq) in methanol dropwise over 15 minutes. Causality: The methoxide acts as a nucleophile, displacing the bromide at the C3 position. The N-oxide protects the ring and influences the regioselectivity.

-

Reaction: Heat the mixture to 62°C and stir for 2 hours. Monitor the reaction for completion using a suitable method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, remove the solvent completely by distillation under reduced pressure to yield the crude intermediate, 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine. The patent reports a 90% yield for this step.[3]

Step 2: Synthesis of this compound (Final Product)

-

Reactor Setup: Charge a high-pressure autoclave with the intermediate from Step 1 (1.0 eq), methanol (50 mL per gram of intermediate), and 5% Platinum on Carbon (Pt/C) catalyst (0.19 g per gram of intermediate).

-

Inerting: Flush the autoclave three times with argon to ensure an oxygen-free environment.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 bar. Heat the reaction mixture to 130°C and maintain for 5 hours. Causality: The Pt/C catalyzes the reduction of the N-oxide to the corresponding pyrazine.

-

Work-up: Cool the autoclave to 20°C and flush with argon. Filter the reaction mixture to remove the Pt/C catalyst, washing the filter cake with a small amount of methanol.

-

Isolation: Combine the filtrate and washings, and remove the solvent completely by distillation under reduced pressure. This yields the final product, this compound. The patent reports a 95% yield and a melting point of 75-76.5°C.[3]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: General workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms. The reported experimental data in DMSO-d₆ is as follows:

-

δ 7.33 (s, 1H): Aromatic proton at C6. The singlet multiplicity confirms its isolation from other protons.

-

δ 5.90 (s, 2H): Protons of the primary amine (-NH₂). The chemical shift and broadness can vary with solvent and concentration.

-

δ 3.87 (s, 3H): Methoxy group (-OCH₃) protons.

-

δ 2.20 (s, 3H): Methyl group (-CH₃) protons.[3]

-

-

-

C2 & C3: ~150-160 ppm

-

C5 & C6: ~125-145 ppm

-

-OCH₃: ~55 ppm

-

-CH₃: ~20 ppm

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 140.1. The primary fragmentation would likely involve the loss of a methyl radical from the methoxy group or subsequent fragmentation of the pyrazine ring.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the presence of key functional groups. The expected characteristic absorption bands are:

-

N-H Stretch: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ (primary amine).

-

C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).

-

C=N and C=C Stretch: Multiple bands in the 1500-1620 cm⁻¹ region (aromatic ring).

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ (aryl ether).

Chemical Reactivity and Application as a Synthetic Intermediate

The utility of this compound stems from the reactivity of its functional groups, primarily the exocyclic amino group.

Reactivity of the Pyrazine Core and Substituents

The 2-amino group is a strong nucleophile and readily participates in reactions such as acylation, alkylation, and condensation. This allows for the facile construction of more complex molecules by building off this amine handle. Halogenation of 2-aminopyrazine is also a known transformation, which can be used to introduce further points of diversity.[4] The methoxy and methyl groups are relatively stable but influence the overall reactivity and properties (e.g., solubility, lipophilicity) of the scaffold.

Role in the Synthesis of Biologically Active Molecules

This compound is a key intermediate for more complex heterocyclic systems. Notably, it is cited as a starting material for pteridines, a class of fused-ring heterocycles with significant biological roles.[3] Pteridine derivatives are precursors to essential cofactors like folic acid and biopterin.[4] The ability to synthesize substituted pteridines from this intermediate makes it highly valuable for research into enzyme inhibitors and other therapeutics that target pathways involving these cofactors. Furthermore, its general utility as a decorated pyrazine makes it a candidate for building blocks in screening libraries for diverse targets, from kinases to GPCRs.

Conclusion

This compound is a well-defined and synthetically accessible molecular scaffold of high value to the pharmaceutical and agrochemical industries. Its structure, rich with three distinct functional groups on an electronically modulated pyrazine core, provides multiple avenues for chemical elaboration. The availability of a high-yield, patent-validated synthesis protocol enhances its utility as a reliable building block for discovery and development pipelines. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and strategically employ this potent intermediate in the pursuit of novel chemical entities.

References

- Pujol, M. D. (2012). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.

- Synerzine. (n.d.). 2-Aminopyrazine: A Critical Component in Heterocyclic Chemistry.

- El-Malah, A. A. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(19), 281-306.

- Botta, M., Nettekoven, M., & Zbinden, P. (1999). Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. U.S. Patent No. 5,998,618 A. U.S.

- Lapouyade, R., et al. (2007). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. In Studies in Natural Products Chemistry (Vol. 34, pp. 567-601). Elsevier.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701894, 3-Methoxy-5-methyl-2-pyrazinamine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]

- 4. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

An In-Depth Technical Guide to 3-Methoxy-5-methylpyrazin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-methylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core, a class of structures that are of significant interest in medicinal chemistry and materials science.[1] With the chemical formula C₆H₉N₃O, this substituted pyrazine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its unique structural arrangement, possessing both electron-donating (amino and methoxy) and electron-withdrawing (pyrazine ring nitrogens) groups, imparts a distinct reactivity profile that is leveraged in the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on providing practical insights for professionals in research and development.

Molecular and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis and drug design. The key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [3] |

| Molecular Weight | 139.16 g/mol | [3] |

| CAS Number | 89464-87-9 | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 75-76.5 °C | [4] |

| Appearance | White to light yellow solid | [5] |

| Storage | Room temperature, away from light, stored in an inert gas | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR provides characteristic signals for the protons in the molecule. A patent describing the synthesis of this compound reports the following ¹H NMR data in DMSO-d₆:

-

δ 2.20 (s, 3H, -CH₃)

-

δ 3.87 (s, 3H, -OCH₃)

-

δ 5.90 (s, 2H, -NH₂)

-

δ 7.33 (s, 1H, pyrazine-H)

¹³C NMR: While specific experimental ¹³C NMR data for this compound is not widely published, predicted spectra based on computational models and data from structurally similar compounds can provide valuable insights. The carbon atoms of the pyrazine ring are expected to appear in the aromatic region of the spectrum, with the carbon attached to the methoxy group shifted downfield. The methyl and methoxy carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (139.16). Common fragmentation patterns for pyrazines can be complex, but may involve the loss of the methyl or methoxy groups, or fragmentation of the pyrazine ring itself.

Synthesis and Reactivity

Synthesis

A documented method for the preparation of this compound involves the hydrogenation of 3-Methoxy-5-methyl-1-oxopyrazin-2-ylamine.[4] This precursor is synthesized from 3-bromo-5-methyl-1-oxopyrazin-2-ylamine via a nucleophilic substitution with sodium methoxide.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Preparation of 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine:

-

Under an argon atmosphere, charge a flask with 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (1 equivalent) and methanol.

-

At 20 °C, add a solution of sodium methoxide (1.14 equivalents) dropwise over 15 minutes.

-

Stir the mixture at 62 °C for 2 hours.

-

Remove the solvent completely by distillation to obtain 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine.

-

-

Hydrogenation to this compound:

-

Charge an autoclave with 3-Methoxy-5-methyl-1-oxopyrazin-2-ylamine (1 equivalent), methanol, and 5% Platinum on carbon (Pt/C) catalyst.

-

Flush the autoclave with argon three times.

-

Apply a hydrogen pressure of 10 bar.

-

Heat the reaction to 130 °C for 5 hours.

-

After cooling to 20 °C, flush the autoclave with argon.

-

Filter the catalyst and wash it with methanol.

-

Completely remove the solvent by distillation to yield this compound.

-

Caption: Synthesis of this compound.

Reactivity

The pyrazine ring in this compound is electron-deficient, which influences its reactivity. The amino and methoxy groups are electron-donating and can direct electrophilic substitution, although the ring's overall electron-deficient nature makes such reactions challenging. The primary amino group can undergo typical amine reactions, such as acylation, alkylation, and diazotization.

A key aspect of the reactivity of 2-aminopyrazines is their utility as precursors in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines).[6] Pteridines are a class of bicyclic heterocycles with significant biological importance, forming the core of essential cofactors like folic acid and biopterin. The synthesis of pteridines often involves the condensation of a 2,3-diaminopyrazine derivative with a 1,2-dicarbonyl compound or its equivalent. This compound, with its amino group at the 2-position, is a valuable starting material for accessing substituted pteridine scaffolds.

Caption: General scheme for pteridine synthesis from a 2-aminopyrazine.

Applications in Drug Discovery and Development

The pyrazine moiety is a common feature in many biologically active molecules and approved drugs. This compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular disorders.[2] The pyrazine core can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and other non-covalent interactions with biological targets.

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of patented compounds. The WIPO PATENTSCOPE database indicates numerous patents associated with this chemical structure, suggesting its active use in proprietary research and development.[3] Researchers in drug discovery can utilize this intermediate to synthesize libraries of novel compounds for screening against various therapeutic targets. Its functional groups allow for diverse chemical modifications, enabling the exploration of structure-activity relationships.

Analytical Methodologies

The purity and identity of this compound can be assessed using standard analytical techniques.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile pyrazine derivatives. It allows for the separation of the compound from impurities and provides its mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) can be used for separation, with detection typically performed using a UV detector.

Experimental Protocol: General HPLC Analysis

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Instrumentation:

-

HPLC system equipped with a UV detector.

-

Reversed-phase C18 column.

-

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be employed. The gradient can be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor the absorbance at a wavelength where the compound exhibits strong absorption, which can be determined from its UV spectrum.

-

Injection Volume: Typically 5-10 µL.

-

Data Analysis: The purity of the sample is determined by the relative area of the main peak.

Safety and Handling

This compound is classified as a substance that may cause an allergic skin reaction and serious eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical and physical properties, along with established synthetic routes, make it an accessible intermediate for the development of novel compounds. The reactivity of its pyrazine core and amino functionality, particularly in the synthesis of pteridine derivatives, underscores its importance for medicinal chemists. This guide provides a foundational understanding of this compound, intended to support researchers in their efforts to leverage its unique properties in the design and synthesis of new chemical entities.

References

- PubChem. 3-Methoxy-5-methyl-2-pyrazinamine.

- US Patent 5,998,618A. Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.

- El-Sayed, N. F., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(5), 324-336.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-3-methylpyrazin-2-amine | C6H9N3O | CID 72183196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Methoxypyrazin-2-amine | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3-methoxy-5-methylpyrazine characterization

An In-Depth Technical Guide to the Characterization of 2-Amino-3-methoxy-5-methylpyrazine

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 2-Amino-3-methoxy-5-methylpyrazine, a heterocyclic compound of interest to the pharmaceutical, flavor, and fragrance industries. As a substituted pyrazine, its unique structural features necessitate a multi-faceted analytical approach to unambiguously confirm its identity, purity, and physicochemical properties. This document is intended for researchers, analytical chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will proceed from synthesis and purification to in-depth structural elucidation by spectroscopic and chromatographic techniques, culminating in a complete characterization profile.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and industry. They are renowned as potent aroma contributors in food and beverages, often imparting desirable nutty, roasted, or earthy notes.[1][2] For instance, 2-methoxy-3-methylpyrazine is a well-known flavor compound with a characteristic nutty and roasted profile, essential for creating authentic coffee and cocoa flavors.[2][3] Beyond their sensory impact, pyrazine derivatives form the core scaffold of numerous pharmacologically active molecules. The precise arrangement of substituents on the pyrazine ring dictates the molecule's function, whether as a flavorant or a therapeutic agent.

Therefore, the rigorous characterization of a specific isomer like 2-Amino-3-methoxy-5-methylpyrazine is paramount. An incomplete or inaccurate analysis could lead to misidentification of a flavor profile, failure in a synthetic pathway, or incorrect structure-activity relationship (SAR) studies in drug discovery. This guide establishes a self-validating workflow to ensure the highest degree of confidence in the analytical results.

Synthesis and Purification Strategy

The foundation of any robust characterization is a pure starting material. The synthesis of substituted pyrazines can be complex, often yielding isomeric byproducts. A plausible synthetic route to the target molecule involves the strategic functionalization of a pyrazine core.

A common approach begins with a commercially available, simpler pyrazine, such as 2-amino-5-methylpyrazine. This precursor can undergo bromination to yield 2-amino-3-bromo-5-methylpyrazine.[4] The subsequent step involves a nucleophilic substitution reaction where the bromine atom is displaced by a methoxy group using sodium methoxide.[5] This specific reaction, methoxylation, has been shown to occur selectively at the 3-position in similar pyrazine systems.[5]

Caption: Synthetic workflow for 2-Amino-3-methoxy-5-methylpyrazine.

Purification is critical. The crude product must be purified, typically by recrystallization from a suitable solvent (e.g., cyclohexane) or by column chromatography, to remove unreacted starting materials and byproducts.[5] Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) prior to further characterization.

Structural Elucidation: A Spectroscopic Triad

Confirming the covalent structure of the molecule requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[6] For 2-Amino-3-methoxy-5-methylpyrazine, both ¹H and ¹³C NMR are essential.

Causality in NMR Analysis: The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) shield nearby nuclei, causing their signals to appear at a lower ppm (upfield), while the electronegative nitrogen atoms in the pyrazine ring deshield nuclei, shifting them downfield.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Proton (H-6): A singlet is expected for the lone proton on the pyrazine ring. Its chemical shift would likely be in the range of δ 7.5-8.0 ppm, deshielded by the ring nitrogens.

-

Amino Protons (-NH₂): A broad singlet is anticipated around δ 4.5-5.5 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.1 ppm is characteristic of a methoxy group attached to an aromatic ring.[7]

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.4-2.6 ppm.[7]

Predicted ¹³C NMR Spectrum (in CDCl₃): The spectrum will show six distinct carbon signals. Based on data from similar pyrazines, the approximate chemical shifts would be:

-

C-2 (bearing -NH₂): ~δ 150-155 ppm

-

C-3 (bearing -OCH₃): ~δ 155-160 ppm

-

C-5 (bearing -CH₃): ~δ 145-150 ppm

-

C-6 (bearing -H): ~δ 130-135 ppm

-

Methoxy Carbon (-OCH₃): ~δ 55-60 ppm

-

Methyl Carbon (-CH₃): ~δ 20-25 ppm

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[6]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Acquire data at room temperature.

-

¹H NMR Acquisition: Obtain a spectrum with 16-32 scans. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.

-

¹³C NMR Acquisition: Obtain a spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required.

-

Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals to determine proton ratios and reference the chemical shifts to TMS (δ 0.00 ppm).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Causality in MS Analysis: The choice of ionization method is key. Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, useful for library matching and fingerprinting. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, providing a clear determination of the molecular weight.[8] For this compound, ESI would be ideal for confirming the molecular mass, while EI (in a GC-MS setup) would reveal characteristic fragments.

-

Expected Molecular Ion: The molecular formula is C₆H₉N₃O. The monoisotopic mass is 139.0746 g/mol . In ESI-MS, a prominent peak at m/z 139.07 or 140.08 ([M+H]⁺) is expected.

-

Expected Fragmentation (EI): Common fragmentation pathways for alkyl-alkoxy-pyrazines include the loss of a methyl radical (-15 amu), loss of a methoxy radical (-31 amu), and cleavage of the pyrazine ring.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent mixture compatible with HPLC, such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the measured m/z to the theoretical value to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Causality in IR Analysis: Covalent bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum shows absorption bands that are diagnostic of specific functional groups.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Amino group): Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.[9]

-

C-H Stretch (Aromatic/Alkyl): Bands just above 3000 cm⁻¹ correspond to the aromatic C-H stretch, while bands just below 3000 cm⁻¹ are for the aliphatic C-H stretches of the methyl and methoxy groups.[10]

-

C=N and C=C Stretch (Pyrazine Ring): A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring.

-

C-O Stretch (Methoxy group): A strong absorption band is expected around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

Chromatographic Analysis: Purity and Separation

Chromatography is essential for assessing the purity of the synthesized compound and for separating it from any isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds like pyrazines.[11] Coupling it with a mass spectrometer (GC-MS) allows for both separation and identification of the components in a mixture.

Causality in GC Analysis: Separation is based on the compound's boiling point and its affinity for the stationary phase of the GC column. A non-polar column (e.g., DB-5ms) separates compounds primarily by boiling point. A polar column would offer different selectivity based on dipole-dipole interactions. The Kovats retention index, a measure of retention time relative to n-alkanes, is a valuable and transferable parameter for compound identification.[12]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 5. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Aminopyrazinones: Privileged Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of biologically active compounds.[1][2][3] Among its many derivatives, the 2(1H)-pyrazinone scaffold has emerged as a "privileged structure," capable of interacting with a diverse array of biological targets. This guide focuses on a particularly significant subclass: aminopyrazinones. These compounds, characterized by the presence of both a pyrazinone core and an amino group, have garnered immense interest in contemporary drug discovery. Their structural features allow for versatile interactions with enzyme active sites, making them potent and selective inhibitors for various therapeutic targets, particularly in oncology and inflammatory diseases. This document provides a comprehensive exploration of the synthesis, characterization, and application of aminopyrazinone derivatives, offering field-proven insights and detailed methodologies for professionals in drug development.

The Significance of the Aminopyrazinone Core

The utility of the pyrazinone ring in medicinal chemistry stems from its distinct electronic nature and its capacity for forming multiple hydrogen bonds.[4] The introduction of an amino group to this scaffold further enhances its potential for molecular recognition. This combination gives rise to a versatile template for designing targeted therapies. The endocyclic amide of the pyrazinone ring can act as both a hydrogen bond donor and acceptor, while the exocyclic amino group provides an additional crucial point of interaction. This multi-point binding capability is a key reason for the success of aminopyrazinones as kinase inhibitors, where they can effectively occupy the ATP-binding site.

Synthetic Strategies for Aminopyrazinone Scaffolds

The construction of the aminopyrazinone core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis. A prevalent and robust method involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[5]

General Synthesis of a Substituted Aminopyrazinone

This protocol outlines a common method for the synthesis of a 3-amino-5-substituted-pyrazin-2(1H)-one, a representative of the aminopyrazinone class.

Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazin-2(1H)-one

-

Step 1: Preparation of the α-amino acid amide. Glycinamide hydrochloride is neutralized with a suitable base, such as sodium methoxide, in an anhydrous solvent like methanol.

-

Step 2: Condensation with a 1,2-dicarbonyl compound. To the solution of free glycinamide, an equimolar amount of methylglyoxal (a 1,2-dicarbonyl compound) is added.

-

Step 3: Cyclization and Oxidation. The reaction mixture is heated under reflux. The initial condensation forms a dihydropyrazinone intermediate. Spontaneous air oxidation of this intermediate during the reaction leads to the formation of the more stable aromatic pyrazinone ring.[6]

-